

Solifenacin N-Glucuronide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Solifenacin N-Glucuronide*

Cat. No.: *B12351344*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its efficacy and safety profile are influenced by its metabolic fate in the body. One of the key metabolic pathways for solifenacin is direct glucuronidation, resulting in the formation of **Solifenacin N-Glucuronide**. This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic pathway of **Solifenacin N-Glucuronide**, intended for professionals in pharmaceutical research and development.

Chemical Properties and Structure

Solifenacin N-Glucuronide is a major metabolite of solifenacin, formed by the enzymatic conjugation of glucuronic acid to the parent molecule.^[1] This process increases the water solubility of the compound, facilitating its excretion from the body.

Table 1: Chemical and Physical Properties of **Solifenacin N-Glucuronide**

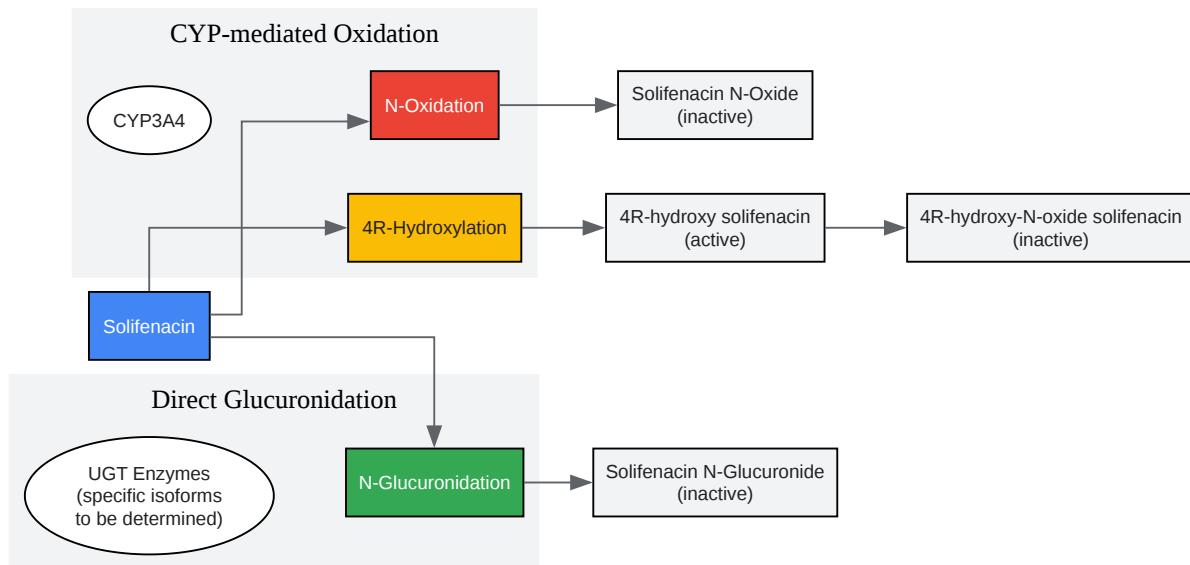
Property	Value	Source
Chemical Name	(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((R)-3-(((S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)oxy)quinuclidin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate	[2]
Molecular Formula	C ₂₉ H ₃₄ N ₂ O ₈	[1][3][4]
Molecular Weight	538.6 g/mol	[1][4]
Appearance	White to pale-yellowish-white crystal or crystalline powder	[5]
Solubility	Freely soluble in water, glacial acetic acid, dimethyl sulfoxide, and methanol	[5]
SMILES	O=C([C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--C6=C(C=CC=C6)CC4)=O)C(CC3)CC2">C@HO1)[O-]	[2]
InChI	InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/p+1/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1	[6]
InChIKey	DWEUKTDDWGFPKH-DMUZNFSWSA-O	[6]

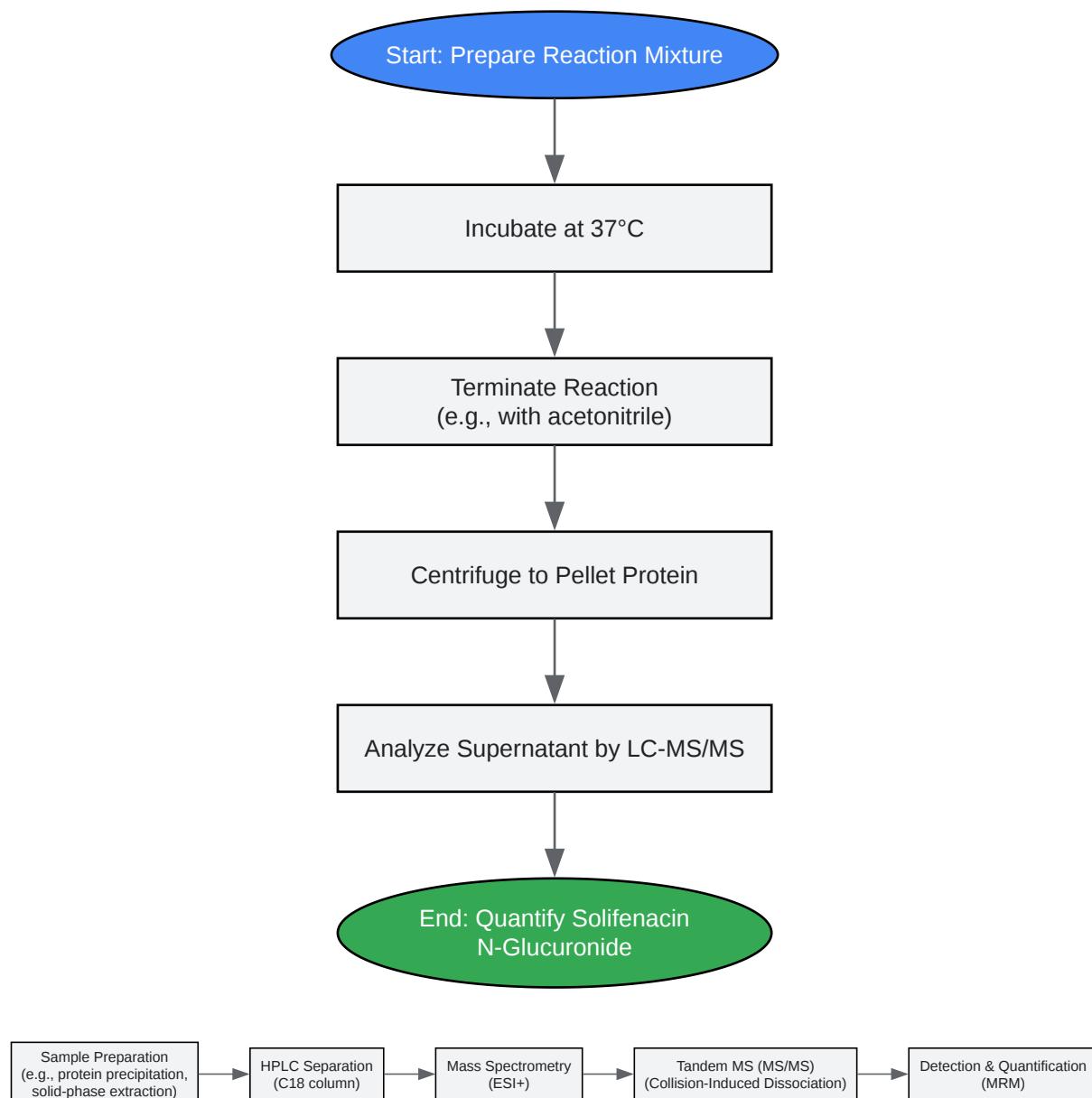
Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily through two main pathways: oxidation mediated by cytochrome P450 enzymes and direct glucuronidation.[\[5\]](#)[\[7\]](#)[\[8\]](#)

The primary oxidative pathways involve N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring, both primarily catalyzed by the CYP3A4 enzyme.[\[5\]](#)[\[7\]](#)[\[8\]](#) This leads to the formation of pharmacologically active (4R-hydroxy solifenacin) and inactive metabolites (N-oxide and 4R-hydroxy-N-oxide of solifenacin).[\[5\]](#)[\[7\]](#)

Concurrently, solifenacin can undergo direct conjugation with glucuronic acid to form the inactive **Solifenacin N-Glucuronide**.[\[5\]](#)[\[7\]](#)[\[8\]](#) The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this N-glucuronidation in humans have not been definitively identified in the reviewed literature, highlighting an area for further research.





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